molecular formula C13H11ClN2O4S B047370 N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide CAS No. 118233-09-3

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide

Cat. No. B047370
M. Wt: 326.76 g/mol
InChI Key: ZCWHGYXVBWBFEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves chemical reactions that result in the formation of the target compound. For example, a novel route for synthesizing N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives has been developed, which shows chemoselective and functional group compatibility, employing metal-promoted tandem nitration and halogenation of N-phenylbenzenesulfonamide (Yu et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be determined through methods like X-ray crystallography. The molecular docking and crystal structure analyses provide insights into the compound's spatial arrangement and potential interactions with biological targets (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, their synthesis often involves interactions with chlorosulfonic acid, showcasing their reactivity and the potential for creating diverse chemical structures with specific functional groups (Rublova et al., 2017).

Scientific Research Applications

Antimicrobial and Antifungal Activity

A series of novel benzensulfonamides, including compounds structurally related to N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promise in vitro, indicating their potential as leads for the development of new antimicrobial agents (Zareef et al., 2007).

Carbonic Anhydrase Inhibition

Research into chlorinated pyrrolidinone-bearing benzenesulfonamides has demonstrated their efficacy as inhibitors of human carbonic anhydrases, enzymes involved in various physiological and pathological processes. These inhibitors have shown high affinity and selectivity, particularly against cancer-related isoforms, highlighting their potential in cancer therapy (Balandis et al., 2020).

Antitumor Activity

Novel sulfonamide derivatives have been synthesized and tested for their in vitro antitumor activity. Certain compounds exhibited significant activity against various cancer cell lines, suggesting their utility in cancer treatment. The structure-activity relationships of these compounds provide insights into their mechanism of action and potential therapeutic applications (Sławiński & Brzozowski, 2006).

QSAR and Molecular Modeling Studies

Quantitative structure-activity relationship (QSAR) studies and molecular modeling have been applied to N-acylbenzenesulfonamides to understand their anticancer activity better. These studies help identify the molecular features responsible for their activity, guiding the design of more effective anticancer agents (Żołnowska et al., 2015).

Enhanced Peroxidase Activity

A microwave-assisted synthetic approach has developed N-(2-nitrophenyl)benzenesulfonamides, showing enhanced peroxidase activity in response to excess cadmium. This property is significant for developing strategies to mitigate heavy metal stress in biological systems (Huang et al., 2019).

properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWHGYXVBWBFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloro-2-Methyl-4-Nitrophenyl)-Benzenesulfonamide

CAS RN

118233-09-3
Record name N-(5-CHLORO-2-METHYL-4-NITROPHENYL)-BENZENESULFONAMIDE
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